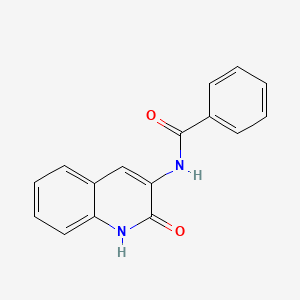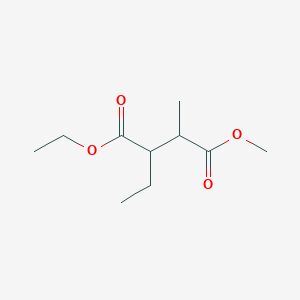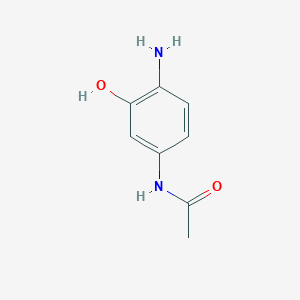
N-(2-Hydroxyquinolin-3-yl)benzenecarboximidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)-: is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- typically involves the reaction of 2-oxo-1,2-dihydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further research in antimicrobial drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer and infections .
Industry: In the industrial sector, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
Comparison: Compared to these similar compounds, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- stands out due to its unique quinoline structure. This structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to intercalate with DNA is a feature not commonly observed in the other benzamide derivatives .
Propriétés
Numéro CAS |
6635-81-0 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N-(2-oxo-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)18-14-10-12-8-4-5-9-13(12)17-16(14)20/h1-10H,(H,17,20)(H,18,19) |
Clé InChI |
FABUPSYJJGHOEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)

![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)




![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)


